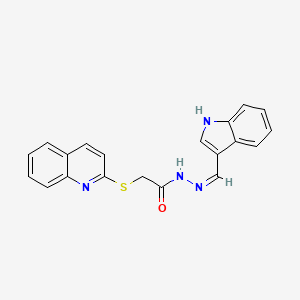
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide, also known as IQA, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have anti-tumor activity in vitro, and has been tested in animal models with promising results.
Mechanism of Action
The exact mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to inhibit the activity of several enzymes that are involved in the progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to have good stability and solubility in various solvents. However, one limitation of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low potency compared to other anti-cancer agents.
Future Directions
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide. One direction is to further elucidate its mechanism of action and identify specific targets that are involved in its anti-tumor activity. Another direction is to optimize the synthesis method of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide to improve its potency and selectivity. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in animal models and clinical trials.
Synthesis Methods
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide involves the reaction of 2-quinolinethiol with indole-3-carboxaldehyde and hydrazine hydrate. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been studied for its potential use in cancer treatment. Several studies have shown that N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has anti-tumor activity in vitro, and has been tested in animal models with promising results. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(13-26-20-10-9-14-5-1-3-7-17(14)23-20)24-22-12-15-11-21-18-8-4-2-6-16(15)18/h1-12,21H,13H2,(H,24,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLIQXGANQIPD-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azepanyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5967989.png)
![N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B5968005.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1-butanamine](/img/structure/B5968011.png)

![2-{1-(2-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5968030.png)

![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)

![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)
![1-(3-fluorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5968066.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1-(4-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968070.png)

![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)